3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrimidine ring, a thiophene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of Pyrimidin-2-yloxy Intermediate: The pyrimidine ring is functionalized to introduce an oxy group at the 2-position. This can be achieved through nucleophilic substitution reactions using appropriate leaving groups and nucleophiles.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reaction: The pyrimidin-2-yloxy intermediate is coupled with the pyrrolidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Thiophene Functionalization: The thiophene ring is introduced through a substitution reaction, often using thiophene-2-boronic acid in a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The pyrimidine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenated derivatives and strong bases or acids are typically used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity, due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(pyrimidin-2-yloxy)-N-(phenyl)pyrrolidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(pyrimidin-2-yloxy)-N-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(pyrimidin-2-yloxy)-N-(pyridin-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide imparts unique electronic properties and reactivity compared to its analogs. Thiophene’s aromaticity and sulfur atom can influence the compound’s interaction with biological targets and its overall chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-pyrimidin-2-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(16-11-3-1-8-20-11)17-7-4-10(9-17)19-12-14-5-2-6-15-12/h1-3,5-6,8,10H,4,7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDCXLSFDKTRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.